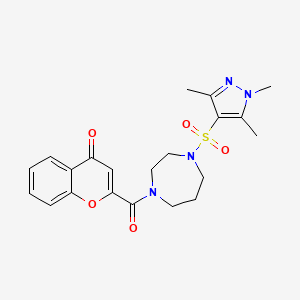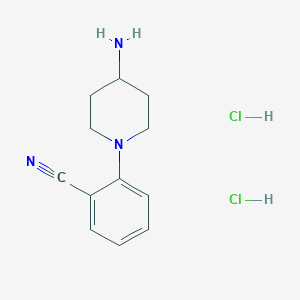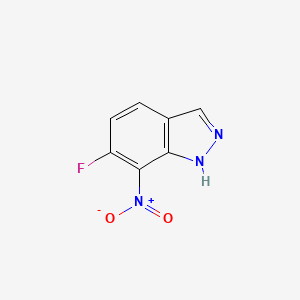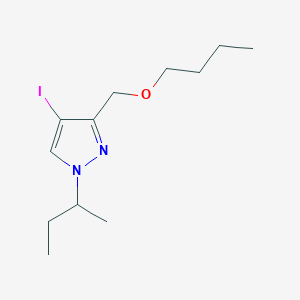
3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is a chemical compound that has attracted significant attention in scientific research. It is a pyrazole derivative that has shown potential in various applications, including medicinal chemistry, agriculture, and material science. In
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins play a crucial role in the inflammatory response, and inhibition of COX-2 can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole have been investigated in various studies. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, it has been reported to have analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole in lab experiments is its high yield during synthesis. It is also relatively stable and easy to handle. However, one of the limitations is its high cost, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research on 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole. One direction is to investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore its potential as a herbicide and insecticide in agriculture. In material science, it can be used as a building block for the synthesis of functional materials. Further studies are also needed to understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is well-established, and it has been investigated for its anti-inflammatory, analgesic, and potential drug properties. However, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments and real-world applications.
Synthesis Methods
The synthesis of 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole-3-carbaldehyde with sec-butylamine and butyl chloroformate in the presence of a base. The product is then treated with sodium hydride and butyl bromide to obtain the final compound. This method has been reported in the literature, and the yield of the product is high.
Scientific Research Applications
3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole has shown potential in various scientific research applications. In medicinal chemistry, it has been reported to have anti-inflammatory and analgesic properties. It has also been investigated as a potential drug candidate for the treatment of cancer and neurological disorders. In agriculture, it has been used as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of functional materials.
properties
IUPAC Name |
1-butan-2-yl-3-(butoxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-4-6-7-16-9-12-11(13)8-15(14-12)10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAESIOWMTAYJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


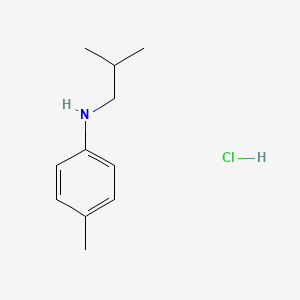
![2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2866870.png)
![1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866872.png)

![3-Tert-butyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2866876.png)
![6-[5-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2866878.png)


![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)

